Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
Description
Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS: 204254-96-6) is a bicyclic ether-carboxylate ester with a molecular formula of C₁₄H₂₂O₄ and a molecular weight of 254.32 g/mol. It is a critical intermediate in synthesizing oseltamivir phosphate (Tamiflu®), a neuraminidase inhibitor used to treat influenza . Key physicochemical properties include:
- Melting Point: 56–57°C
- Boiling Point: 336.5°C at 760 mmHg
- Density: 1.08–1.09 g/cm³
- Storage: Requires sealing in dry conditions at –20°C .
The compound’s bicyclo[4.1.0]heptene core and stereospecific pentan-3-yl-oxy substituent contribute to its structural rigidity and reactivity, enabling precise modifications in antiviral drug synthesis .
Properties
IUPAC Name |
ethyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCGRFGEVXWIT-FRRDWIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942603 | |
| Record name | Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204254-96-6 | |
| Record name | Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204254-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo(4.1.0)hept-3-ene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204254966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, ethyl ester, (1S,5R,6S) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
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Biological Activity
Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate, also known by its CAS number 204254-96-6, is a compound with significant potential in medicinal chemistry. It serves as an intermediate in the synthesis of antiviral agents, notably Oseltamivir (Tamiflu), which is used to treat influenza. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is . Its structure includes a bicyclic system with an ether and a carboxylate functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H22O4 |
| CAS Number | 204254-96-6 |
| Melting Point | 56–57 °C |
| Boiling Point | 336.5 °C |
| Density | 1.09 g/cm³ |
This compound acts primarily as an inhibitor of the influenza virus neuraminidase enzyme. By inhibiting this enzyme, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.
Antiviral Properties
Research has shown that derivatives of this compound exhibit potent antiviral activity against various strains of influenza viruses. The mechanism involves competitive inhibition where the compound mimics the natural substrate of neuraminidase, effectively blocking its active site.
Case Study: Oseltamivir Synthesis
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized Oseltamivir from intermediates including this compound. The synthesis demonstrated high yields and purity, confirming the compound's utility in pharmaceutical applications .
Toxicity and Safety
The safety profile for this compound has not been extensively studied; however, preliminary data suggest low toxicity in standard assays:
| Toxicity Endpoint | Result |
|---|---|
| Acute Oral Toxicity | No data available |
| Skin Irritation | No data available |
| Eye Irritation | No data available |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition Studies : Research indicates that Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]heptene derivatives exhibit significant inhibition against neuraminidase from H1N1 and H3N2 strains .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution profiles in animal models, suggesting potential for effective oral administration .
- Comparative Analysis : A comparative study highlighted that modifications to the side chains can enhance antiviral potency while maintaining low cytotoxicity .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate involves multiple steps that require precise control over reaction conditions to ensure high yields and selectivity for the desired stereoisomer. This compound acts primarily by inhibiting viral neuraminidase enzymes, which are essential for the replication and release of viruses from infected cells .
Pharmaceutical Applications
The primary application of this compound lies in its role as an intermediate in the production of Oseltamivir phosphate:
- Antiviral Agent :
- Drug Development :
Case Studies and Research Findings
A review of recent literature highlights several key studies focusing on the applications and modifications of this compound:
Comparison with Similar Compounds
Stereochemical Variants
- (1R,5R,6R)-Ethyl 5-(Pentan-3-yloxy)-7-Oxa-Bicyclo[4.1.0]Hept-3-Ene-3-Carboxylate (CAS: 1217726-28-7): This enantiomer shares identical functional groups but differs in stereochemistry (R-configuration at positions 1, 5, and 6).
Functional Group Derivatives
- (1R,5S,6S)-5-Hydroxy-7-Oxa-Bicyclo[4.1.0]Hept-3-Ene-3-Carboxylic Acid (CAS: 171596-14-8):
Replacing the pentan-3-yl-oxy group with a hydroxyl group reduces hydrophobicity (logP: 1.2 vs. 2.8 for the parent compound). This derivative shows improved aqueous solubility but lower thermal stability (decomposition at 120°C) . - Hydrazide/Hydrazone Derivatives (e.g., HC, HD-HL in Akinyele et al.): Substituting the ethyl ester with hydrazide groups enhances hydrogen-bonding capacity. Derivatives like HC (ethyl 1-methyl-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxhydrazide) exhibit stronger binding to SARS-CoV-2 main protease (Mpro) in molecular docking studies, with binding energies of –8.2 kcal/mol vs. –6.5 kcal/mol for the parent compound .
Q & A
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
The compound (C₁₄H₂₂O₄, MW 254.33) exhibits a density of 1.09 g/cm³, melting point of 56–57°C, boiling point of 336.5°C at 760 mmHg, and flash point of 145.1°C . Its vapor pressure is low (0.000112 mmHg at 25°C), indicating limited volatility. For handling, store in a cool, dry environment under inert conditions to prevent degradation, especially given its sensitivity to moisture and oxygen in certain synthetic steps .
Q. What synthetic routes are reported, and what are their typical yields?
Two primary methods are documented:
Single-step synthesis : Using sodium/potassium hydrogencarbonate in ethanol at 60–65°C under inert atmosphere, yielding 1.55 kg on an industrial scale .
Multi-step synthesis :
- Step 1: BH₃-SMe₂ and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -20°C.
- Step 2: Potassium hydrogencarbonate in ethanol/water at 55–65°C, achieving 95% yield via diastereoselective control .
| Conditions | Catalyst/Reagents | Yield |
|---|---|---|
| Ethanol, 60–65°C, inert atmosphere | Sodium hydrogencarbonate | 1.55 kg |
| Multi-step (dichloromethane/ethanol) | BH₃-SMe₂, trimethylsilyl triflate, KHCO₃ | 95% |
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Catalyst screening : Compare NaHCO₃ (1.55 kg yield) vs. KHCO₃ (2 g yield) to identify kinetic advantages .
- Temperature control : Maintain -20°C during BH₃-SMe₂ reactions to minimize side products .
- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to isolate diastereomers, as demonstrated in multi-step protocols .
- Scale-up adjustments : For industrial-scale reactions, optimize stirring rate and solvent volume to enhance reproducibility .
Q. What analytical methods detect trace impurities of this compound in pharmaceutical intermediates?
A validated LC-MS method achieves detection limits of 0.03 ppm and quantification at 0.1 ppm:
Q. How does stereochemistry influence reactivity in subsequent reactions?
The (1S,5R,6S) configuration imposes steric constraints on the bicyclo[4.1.0]heptene core, affecting ring-opening reactions. For example:
Q. How to resolve conflicting yield data under varying catalytic conditions?
- Systematic screening : Test NaHCO₃ (1.55 kg) vs. KHCO₃ (2 g) under identical scales and temperatures to isolate catalyst-specific effects .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., bicarbonate solubility in ethanol).
- Byproduct analysis : Use GC-MS to detect intermediates (e.g., ethyl 3a,6,7,7a-tetrahydrobenzo[1,3]dioxole-5-carboxylate) that may compete for reagents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
